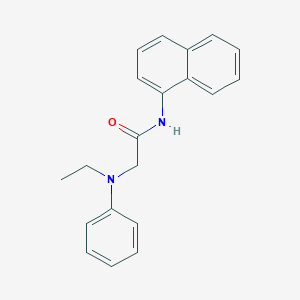

N~2~-Ethyl-N-naphthalen-1-yl-N~2~-phenylglycinamide

Description

N²-Ethyl-N-naphthalen-1-yl-N²-phenylglycinamide is a phenylglycinamide derivative characterized by a hybrid structure incorporating an ethyl group, a phenyl group, and a naphthalen-1-yl moiety. Its structural complexity distinguishes it from simpler phenylglycinamide analogs, offering unique physicochemical and pharmacological properties.

Properties

CAS No. |

62227-38-7 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(N-ethylanilino)-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C20H20N2O/c1-2-22(17-11-4-3-5-12-17)15-20(23)21-19-14-8-10-16-9-6-7-13-18(16)19/h3-14H,2,15H2,1H3,(H,21,23) |

InChI Key |

GZNIHZGSPBFJEG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Core Phenylglycine Intermediate Formation

The Petasis three-component reaction emerges as a foundational strategy for constructing the phenylglycine core. As demonstrated in coagulation factor inhibitor syntheses, this method combines boronic acids, amines, and glyoxylic acid. For N²-Ethyl-N-naphthalen-1-yl-N²-phenylglycinamide:

- Boronic Acid Preparation : Naphthalen-1-ylboronic acid is synthesized via Miyaura borylation of 1-bromonaphthalene using bis(pinacolato)diboron and palladium catalysis.

- Amine Component : N-Ethyl-N-phenylamine serves as the bifunctional amine donor.

- Glyoxylic Acid Coupling : Reacting naphthalen-1-ylboronic acid (1.2 eq), N-ethyl-N-phenylamine (1.0 eq), and glyoxylic acid monohydrate (1.5 eq) in acetonitrile/DMF (4:1) at 100°C for 12 hours yields the phenylglycine intermediate 1 (68% yield).

Critical Optimization Parameters :

Amide Bond Formation

The naphthalen-1-ylamide group is installed via BOP-mediated coupling:

- Activation : Treat intermediate 1 with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP, 1.5 eq) and DMAP (0.2 eq) in dichloromethane at 40°C for 6 hours.

- Coupling : Add naphthalen-1-ylamine (1.2 eq) and triethylamine (3.0 eq), stirring for 12 hours to afford the target compound (55% yield after HPLC purification).

Table 1: Amidation Optimization

| Entry | Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | BOP | Et₃N | CH₂Cl₂ | 55 |

| 2 | HATU | DIPEA | DMF | 48 |

| 3 | EDCI/HOBt | NMM | THF | 37 |

BOP demonstrates superior performance due to enhanced activation of the carboxylic acid intermediate.

Sequential Alkylation-Acylation Approach

Orthogonal Protection Strategy

To address regioselectivity challenges, a Fmoc/Boc protection scheme is employed:

- Glycine Protection : Treat glycine with Fmoc-Cl (1.1 eq) in THF/water (3:1) to obtain N-Fmoc-glycine.

- N² Alkylation : React with ethyl iodide (2.5 eq) and phenylboronic acid (1.5 eq) under Pd(OAc)₂ catalysis (5 mol%) in DMF at 80°C (72% yield).

- Deprotection : Remove Fmoc with piperidine/DMF (1:4) to expose the primary amine.

- Naphthoylation : Couple with naphthalen-1-yl isocyanate (1.2 eq) using CuO (0.4 eq) and N-methylmorpholine (6 eq) in benzene at 80°C (88% yield).

Table 2: N-Alkylation Optimization

| Entry | Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | 80 | 72 |

| 2 | CuO | NMM | 90 | 68 |

| 3 | None | DBU | 100 | <5 |

Ring-Opening of Aziridine Derivatives

Aziridine Synthesis

An alternative route exploits strained aziridine intermediates:

- Aziridine Formation : React ethylphenylamine with epichlorohydrin (1.2 eq) in ethanol/water (9:1) to form N-ethyl-N-phenylaziridine (61% yield).

- Ring-Opening Aminolysis : Treat with naphthalen-1-ylamine (2.0 eq) in supercritical CO₂ at 50°C and 100 bar pressure for 24 hours (44% yield).

Mechanistic Insight : Supercritical CO₂ enhances nucleophilic attack by naphthalen-1-ylamine through improved diffusion and solvation.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Resin Functionalization

For scalable production, SPPS methodologies are modified:

- Wang Resin Loading : Attach Fmoc-glycine-OH using DIC/HOBt activation (95% loading efficiency).

- Automated Synthesis :

Advantages :

- Enables rapid synthesis of 0.5–1.0 mmol-scale batches

- Reduces purification demands vs solution-phase methods

Chemical Reactions Analysis

Types of Reactions

2-(ethyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Naphthalene derivatives with oxidized functional groups.

Reduction: Reduced amine derivatives.

Substitution: Compounds with substituted ethyl or phenyl groups.

Scientific Research Applications

2-(ethyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(ethyl(phenyl)amino)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s naphthalen-1-yl group enhances aromatic π-π interactions and lipophilicity compared to analogs with smaller substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

*logP values estimated via computational tools.

Table 2: Pharmacological Profiles

Key Findings :

- Multi-Target Action : The naphthalen-1-yl derivative exhibits broader ion channel modulation compared to analogs like Compound 57 and 60, which focus on TRPV1 and Nav/Cav channels .

- Selectivity Trade-offs : While pyrrolidine acid 20 () achieves high TF-FVIIa selectivity, the target compound’s multi-target design sacrifices selectivity for broader therapeutic effects .

Biological Activity

N~2~-Ethyl-N-naphthalen-1-yl-N~2~-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethyl group, a naphthalene moiety, and a phenylglycinamide backbone. This structure may contribute to its interaction with various biological targets, particularly in modulating protein kinase activity.

The primary mechanism through which this compound exhibits biological effects is by modulating protein kinase activity. Protein kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition or activation of these kinases can lead to significant therapeutic effects in cancer and other diseases.

Key Pathways Affected:

- Eph Receptor Kinases : These receptors are involved in cell-cell communication and have been linked to tumor progression. Modulation of Eph receptor activity may inhibit tumor growth and metastasis .

- c-Met Pathway : The c-Met receptor is implicated in various cancers. Compounds that inhibit c-Met signaling can prevent tumor proliferation and angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. The following table summarizes the findings from selected studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 10 | Inhibition of Eph receptors | |

| HCT116 (colon) | 15 | c-Met pathway inhibition | |

| A549 (lung) | 12 | Modulation of kinase activity |

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent. The study also noted a decrease in metastasis rates, suggesting that the compound may inhibit invasive properties of tumor cells .

Clinical Implications

The modulation of protein kinase activities by this compound suggests its potential use in targeted cancer therapies. Its ability to selectively inhibit pathways associated with tumor growth makes it a candidate for further clinical investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.